1-(4-benzylpiperidin-1-yl)-2,2,2-trifluoroethan-1-one
Description
1-(4-Benzylpiperidin-1-yl)-2,2,2-trifluoroethan-1-one is a trifluoromethylated ketone derivative featuring a piperidine ring substituted with a benzyl group at the 4-position. The trifluoroacetyl group (-COCF₃) is a key structural motif, conferring electron-withdrawing properties that enhance the compound’s reactivity and stability. This compound is cataloged under reference code 10-F731435 and has been utilized in research settings, though commercial availability is currently discontinued . Its synthesis likely involves piperidine functionalization via alkylation or acylation, followed by trifluoroacylation, as inferred from analogous procedures in the literature (e.g., Pd-catalyzed N-arylation or reductive alkylation) .
Properties
IUPAC Name |
1-(4-benzylpiperidin-1-yl)-2,2,2-trifluoroethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F3NO/c15-14(16,17)13(19)18-8-6-12(7-9-18)10-11-4-2-1-3-5-11/h1-5,12H,6-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLCQYFFPGVUUFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001345089 | |
| Record name | 1‐(4‐Benzylpiperidin‐1‐yl)‐2,2,2‐trifluoroethan‐1‐one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001345089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
157338-47-1 | |
| Record name | 1‐(4‐Benzylpiperidin‐1‐yl)‐2,2,2‐trifluoroethan‐1‐one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001345089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-benzylpiperidin-1-yl)-2,2,2-trifluoroethan-1-one typically involves the reaction of 4-benzylpiperidine with a trifluoroacetylating agent. One common method includes the use of trifluoroacetic anhydride in the presence of a base such as pyridine. The reaction proceeds under mild conditions, yielding the desired product with high efficiency .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography to ensure high purity .
Chemical Reactions Analysis
Types of Reactions: 1-(4-benzylpiperidin-1-yl)-2,2,2-trifluoroethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ketone group to an alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological targets, including enzymes and receptors.
Medicine: Potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-benzylpiperidin-1-yl)-2,2,2-trifluoroethan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways. Additionally, its trifluoroethanone moiety can participate in hydrogen bonding and other interactions, influencing its biological activity .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The following table summarizes key structural analogs, their substituents, and distinguishing features:
Key Observations :
Electronic Effects : The trifluoroacetyl group in all compounds induces strong electron-withdrawing effects, as evidenced by IR carbonyl stretches near 1700–1730 cm⁻¹ . This enhances electrophilicity, making these compounds reactive toward nucleophiles (e.g., in amidation or Grignard reactions).
Lipophilicity : The benzyl group in the target compound increases lipophilicity compared to analogs with smaller substituents (e.g., methyl or halogenated aryl groups). This property may influence bioavailability in pharmacological contexts.
Synthetic Flexibility : Piperidine/piperazine derivatives are synthetically versatile. For example, 1-(2-Benzyl-4-substituted-piperazin-1-yl)-2,2,2-trifluoroethan-1-one can undergo deprotection under mild conditions (K₂CO₃ in MeOH/H₂O) to yield free piperazines .
Heterocyclic Variants: Pyridine (e.g., 1-(6-Chloropyridin-3-yl)-2,2,2-trifluoroethanone) and tetrahydropyridine derivatives introduce aromaticity or partial saturation, altering conjugation and reactivity .
Biological Activity
1-(4-benzylpiperidin-1-yl)-2,2,2-trifluoroethan-1-one (CAS Number: 157338-47-1) is a synthetic compound characterized by its unique trifluoroethanone moiety and a piperidine ring. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities.
Chemical Structure and Properties
The molecular formula for 1-(4-benzylpiperidin-1-yl)-2,2,2-trifluoroethan-1-one is C14H18F3NO, with a molecular weight of approximately 273.294 g/mol. The structure includes a benzyl group attached to a piperidine ring, which is further linked to a trifluoroethanone functional group.
| Property | Value |
|---|---|
| Molecular Formula | C14H18F3NO |
| Molecular Weight | 273.294 g/mol |
| CAS Number | 157338-47-1 |
| Appearance | White solid |
| Solubility | Soluble in organic solvents |
Pharmacological Profile
Research indicates that 1-(4-benzylpiperidin-1-yl)-2,2,2-trifluoroethan-1-one exhibits various biological activities, particularly in the central nervous system (CNS). Its structural features suggest potential interactions with neurotransmitter systems.
Case Study 1: Neuroprotective Effects
A study focusing on piperidine derivatives demonstrated that compounds similar to 1-(4-benzylpiperidin-1-yl)-2,2,2-trifluoroethan-1-one exhibited neuroprotective properties against oxidative stress in neuronal cell lines. These findings suggest potential therapeutic applications in neurodegenerative diseases.
Case Study 2: Analgesic Properties
Another investigation into related compounds indicated analgesic effects in animal models. The mechanism was hypothesized to involve modulation of pain pathways through opioid receptor interactions.
Research Findings
Recent research has highlighted the need for further exploration into the pharmacodynamics and pharmacokinetics of this compound. Preliminary findings suggest that modifications to the trifluoroethanone moiety may enhance its biological activity.
Table 2: Summary of Research Findings
| Study Focus | Key Findings |
|---|---|
| Neuroprotective Effects | Protects neuronal cells from oxidative damage |
| Analgesic Properties | Reduces pain response in animal models |
| Receptor Interaction | Potential modulation of dopamine and serotonin receptors |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
